

Technical Support Center: Optimizing Radiochemical Yield of ^{18}F -PSMA-1007 Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *18F-Psma 1007*

Cat. No.: *B11934056*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield and purity of ^{18}F -PSMA-1007 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical radiochemical yield (RCY) for ^{18}F -PSMA-1007 synthesis?

A1: The radiochemical yield for ^{18}F -PSMA-1007 can vary significantly depending on the synthesis method (one-step vs. two-step), the automated synthesis platform used, and the starting activity of [^{18}F]fluoride. Generally, one-step procedures on automated synthesizers can produce good radiochemical yields, often ranging from 25% to 80%.^{[1][2]} For example, using an IBA SYNTHERA+ module, yields between 59.5% and 72.8% have been reported.^{[1][2]} On a GE TRACERlab FX FN module, yields have been observed in the range of 24.3% to 82.4%.^{[1][2]} It's important to note that higher starting activities of [^{18}F]fluoride may lead to a decrease in radiochemical yield. For instance, one study reported a decrease in RCY from 52% with low to medium starting activities to 40% with high starting activities.^{[3][4][5]}

Q2: What is the expected synthesis time for ^{18}F -PSMA-1007?

A2: Automated one-step synthesis procedures are typically rapid, with most protocols reporting synthesis times of less than 60 minutes.^[6] For example, a synthesis time of 35 minutes has

been achieved on an IBA SYNTHERA+ platform, while a GE TRACERlab FX FN module may take around 55 minutes.[1][2] Some optimized protocols have even reduced the synthesis time to as low as 32 minutes without compromising the yield.[7]

Q3: What are the critical quality control parameters for ^{18}F -PSMA-1007?

A3: For clinical use, ^{18}F -PSMA-1007 must meet stringent quality control specifications, generally in accordance with European Pharmacopoeia standards.[2][8] Key parameters include:

- **Radiochemical Purity:** Typically, a minimum of 95% is required.[1][2][9] This is often determined by radio-HPLC.
- **Free [^{18}F]Fluoride:** The amount of free fluoride should be minimal, generally less than 5%. [10] This is often assessed using thin-layer chromatography (TLC).
- **Chemical Purity:** The amount of non-radioactive PSMA-1007 and other chemical impurities should be below specified limits (e.g., ≤ 0.1 mg/Vmax for a single unknown impurity).[1][2]
- **Residual Solvents:** Levels of solvents used in the synthesis, such as acetonitrile and DMSO, must be below acceptable limits.[11]
- **pH:** The pH of the final injectable solution should be within a physiologically acceptable range, typically between 5.5 and 6.0.[2][9]
- **Bacterial Endotoxins:** The final product must be sterile and pass the limulus amoebocyte lysate (LAL) test.[8]

Troubleshooting Guide

This guide addresses common issues encountered during ^{18}F -PSMA-1007 synthesis and provides potential solutions.

Problem 1: Low Radiochemical Yield (<25%)

Potential Cause	Recommended Action
Inefficient Drying of [^{18}F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction.	Ensure azeotropic drying is complete. The use of a more efficient drying agent or optimizing the drying time and temperature on the automated synthesizer may be necessary.
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for efficient labeling.	The optimal temperature for the one-step radiofluorination is typically around 85-95°C.[6] [12] Verify the temperature calibration of your synthesis module.
Incorrect Base or Base Concentration: The type and concentration of the base are crucial for the deprotonation of the precursor.[12]	Tetrabutylammonium hydrogen carbonate (TBAHCO_3) is commonly used.[8] Ensure the correct concentration is used, as an insufficient amount may lead to incomplete deprotonation, while an excess can cause side reactions.
Precursor Quality or Amount: Degradation of the precursor or using an insufficient amount will directly impact the yield.	Use a high-quality, GMP-grade precursor. The amount of precursor may need to be optimized; typically, 1.0 to 2.0 mg is used for automated synthesis.[6]
Suboptimal Reaction Solvent: The choice of solvent can influence the reaction kinetics.	Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents.[6][12] Ensure the solvent is anhydrous.

Problem 2: Low Radiochemical Purity (<95%)

Potential Cause	Recommended Action
Incomplete Reaction: If the reaction does not go to completion, unreacted [^{18}F]fluoride will be a major impurity.	Optimize reaction time and temperature as described in "Low Radiochemical Yield". Ensure thorough mixing during the reaction.
Formation of Radiochemical Impurities: Side reactions can lead to the formation of various radiochemical impurities.	Modifications to the radiolabeling and purification steps may be necessary. For example, adjusting the base or precursor concentration can sometimes minimize side product formation.[7]
Inefficient Purification: The solid-phase extraction (SPE) purification step is critical for removing unreacted [^{18}F]fluoride and other impurities.	Ensure proper conditioning of the SPE cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec).[6] The composition of the rinsing and elution solutions is also critical and may need optimization.
Radiolysis: High starting activities can sometimes lead to the degradation of the final product.	While ^{18}F -PSMA-1007 is generally stable, if radiolysis is suspected, consider using a stabilizer like sodium ascorbate in the final formulation.[12] However, one study found no radiolysis up to 8 hours after synthesis with starting activities up to 40 GBq.[6]

Data Presentation

Table 1: Comparison of ^{18}F -PSMA-1007 Synthesis Parameters on Different Automated Platforms

Synthesis Platform	Radiochemical Yield (RCY)	Synthesis Time	Precursor Amount	Reaction Temperature	Reference
IBA SYNThera+	59.5% - 72.8%	35 min	Not Specified	Not Specified	[1] [2]
GE TRACERlab FX FN	24.3% - 82.4%	55 min	Not Specified	Not Specified	[1] [2]
GE TRACERlab MX	43.3% - 52.8%	45 min	Not Specified	Not Specified	[2]
mosaic-RS	41.3% - 44.9%	45 min	Not Specified	Not Specified	[2]
CFN-MPS200	~40% - 56%	Not Specified	Acetic acid salt precursor	Not Specified	[11]
GE FASTlab 2	30% - 45% (non-decay corrected)	35 min	2 mg	95°C	[12]

Experimental Protocols

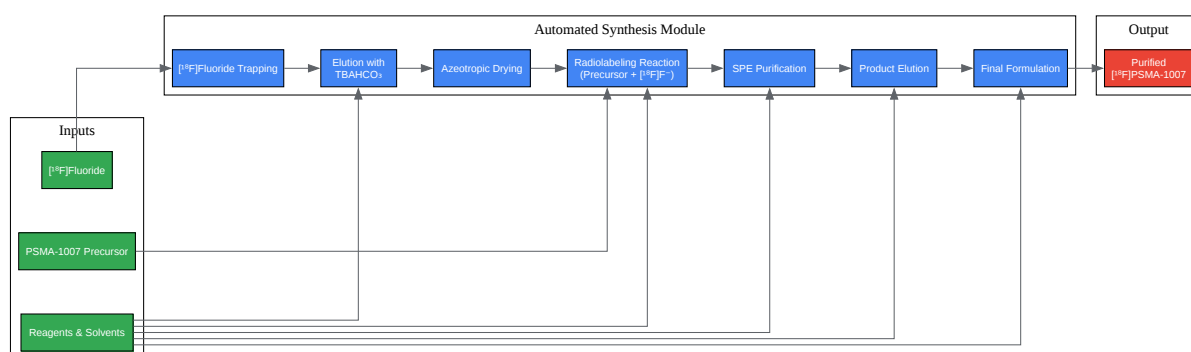
Protocol 1: General Automated One-Step Synthesis of ^{18}F -PSMA-1007

This protocol provides a general overview of the one-step synthesis process commonly employed on automated platforms. Specific parameters may need to be adjusted based on the synthesizer used.

- **^{18}F Fluoride Trapping:** Aqueous ^{18}F fluoride is trapped on an anion exchange cartridge.
- **Elution:** The trapped ^{18}F fluoride is eluted into the reactor vessel using a solution of a phase-transfer catalyst, typically tetrabutylammonium hydrogen carbonate (TBAHCO_3).
- **Azeotropic Drying:** The ^{18}F fluoride/ TBAHCO_3 mixture is dried under vacuum with heating to remove water. This step is often repeated.

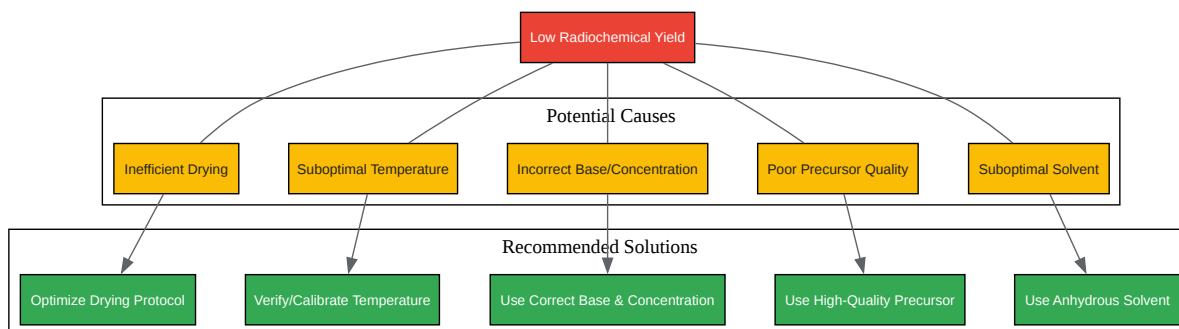
- **Radiolabeling Reaction:** A solution of the PSMA-1007 precursor (typically 1-2 mg) in an anhydrous solvent (e.g., DMSO or DMF) is added to the dried [^{18}F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 85-95°C) for a set time (e.g., 10 minutes).
- **Purification:** The crude reaction mixture is diluted and passed through a series of pre-conditioned solid-phase extraction (SPE) cartridges (e.g., a combination of a cation exchange and a reversed-phase cartridge) to trap the [^{18}F]PSMA-1007 while allowing impurities to pass through.
- **Elution of Final Product:** The purified [^{18}F]PSMA-1007 is eluted from the SPE cartridge using a suitable solvent, often a mixture of ethanol and water.
- **Formulation:** The eluted product is diluted with a sterile buffer solution (e.g., phosphate-buffered saline) and passed through a sterile filter into the final product vial.

Mandatory Visualizations



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Caption: Automated one-step synthesis workflow for ^{18}F -PSMA-1007.



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Caption: Troubleshooting logic for low radiochemical yield of ^{18}F -PSMA-1007.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Radiochemical Yield of ^{18}F -PSMA-1007 Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934056#optimizing-radiochemical-yield-of-18f-psma-1007-synthesis]

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